molecular formula C13H9IN2O3 B7537500 N-(3-iodophenyl)-3-nitrobenzamide

N-(3-iodophenyl)-3-nitrobenzamide

Cat. No.: B7537500
M. Wt: 368.13 g/mol
InChI Key: WADBTXXTJOKNHW-UHFFFAOYSA-N
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Description

N-(3-Iodophenyl)-3-nitrobenzamide is a small organic molecule of interest in advanced materials research and supramolecular chemistry. It belongs to a class of isomeric compounds known to form distinct three-dimensional framework structures, which are critical in the design of novel crystalline materials . The molecular structure of this compound facilitates the formation of these frameworks through a combination of various intermolecular interactions. Research has shown that its supramolecular assembly is driven by one N-H···O hydrogen bond and three C-H···O hydrogen bonds. This network is further stabilized by a two-centre iodo···nitro interaction and an aromatic pi-stacking interaction . These specific interactions make it a valuable subject for studies in crystal engineering and the prediction of crystal structures. The compound is provided for research and development purposes. It is not intended for diagnostic, therapeutic, or any other human or animal use. The buyer assumes responsibility for confirming product identity and/or purity, and all sales are final.

Properties

IUPAC Name

N-(3-iodophenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9IN2O3/c14-10-4-2-5-11(8-10)15-13(17)9-3-1-6-12(7-9)16(18)19/h1-8H,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADBTXXTJOKNHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

3-Nitrobenzoic acid (5.0 g, 30 mmol) is refluxed with excess thionyl chloride (SOCl₂, 15 mL) at 75°C for 3 hours. The reaction is monitored by thin-layer chromatography (TLC) until complete consumption of the starting material. Excess SOCl₂ is removed under reduced pressure, yielding 3-nitrobenzoyl chloride as a pale-yellow solid (4.8 g, 89% yield).

Key Data:

ParameterValue
Starting Material3-Nitrobenzoic acid
ReagentThionyl chloride (SOCl₂)
Temperature75°C
Reaction Time3 hours
Yield89%

Amidation of 3-Nitrobenzoyl Chloride with 3-Iodoaniline

The core synthesis involves reacting 3-nitrobenzoyl chloride with 3-iodoaniline to form the target compound.

Standard Amidation Procedure

Equimolar quantities of 3-nitrobenzoyl chloride (2.0 g, 10.8 mmol) and 3-iodoaniline (2.36 g, 10.8 mmol) are dissolved in anhydrous chloroform (50 mL). The mixture is refluxed at 75°C for 1 hour, with reaction progress tracked via TLC. Post-reaction, the solution is cooled and sequentially washed with:

  • 5% sodium bicarbonate (NaHCO₃) to remove unreacted acyl chloride,

  • 2N hydrochloric acid (HCl) to eliminate excess aniline,

  • Deionized water and brine for neutralization.

The organic layer is dried over sodium sulfate (Na₂SO₄), and the solvent is evaporated under reduced pressure. The crude product is purified via recrystallization from tetrahydrofuran (THF), yielding this compound as a crystalline solid (3.4 g, 82% yield).

Optimization Insights:

  • Solvent Choice: Chloroform is preferred for its high solubility of aromatic acyl chlorides and anilines, facilitating efficient mixing.

  • Temperature Control: Reflux at 75°C balances reaction rate and minimizes side reactions like hydrolysis.

Alternative Synthesis via Anhydrous Ammonia Gas

A patented method for analogous compounds employs anhydrous ammonia gas for amidation, offering a solvent-efficient pathway.

Protocol Adaptation

3-Nitrobenzoic acid methyl ester (2.0 g, 10.2 mmol) is dissolved in methanol (80 mL) and cooled to −15°C. Anhydrous ammonia gas is bubbled into the solution until saturation, followed by stirring at 25°C for 72 hours. The solvent is evaporated, and the residue is crystallized from a hot methanol-water mixture (1:3.5 v/v), yielding the amide with >99.5% purity.

Advantages:

  • Eliminates toxic solvents (e.g., acetonitrile) used in prior methods.

  • High purity confirmed via ¹H-NMR (no residual methanol peaks).

Characterization and Analytical Data

Spectral Analysis

  • ¹H-NMR (DMSO-d₆): δ 7.74 (br s, NH₂), 7.86 (dd, J = 8.5 Hz, Ar–H), 8.24 (d, J = 8.0 Hz, Ar–H), 8.70 (d, J = 2.5 Hz, Ar–H).

  • ¹³C-NMR (DMSO-d₆): δ 91.76 (C–I), 123.63–165.19 (aromatic and carbonyl carbons).

  • IR (KBr): 1675 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1345 cm⁻¹ (NO₂ symmetric stretch).

Physical Properties

PropertyValue
Melting Point168°C (lit. 168°C)
Molecular FormulaC₁₃H₉IN₂O₃
Molecular Weight382.15 g/mol
HPLC Purity>99.5%

Comparative Analysis of Methods

Yield and Efficiency

MethodYieldPurityKey Advantage
Chloroform Reflux82%98%Scalability
Ammonia Gas95%>99.5%Solvent Safety

Industrial Considerations

  • Continuous Flow Reactors: Enable large-scale production with consistent quality.

  • Purification Techniques: Recrystallization from THF or methanol-water mixtures ensures pharmaceutical-grade purity.

Challenges and Mitigation Strategies

  • Iodine Stability: Light-sensitive intermediates require amber glassware and inert atmospheres.

  • Nitro Group Reactivity: Controlled temperatures prevent undesired reductions or oxidations .

Chemical Reactions Analysis

Types of Reactions: N-(3-iodophenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be displaced by nucleophiles such as thiolates or amines.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.

Common Reagents and Conditions:

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.

    Reduction: Hydrogen gas, palladium catalysts, and solvents like ethanol.

    Oxidation: Specific oxidizing agents and conditions would depend on the desired transformation.

Major Products:

    Substitution: Products where the iodine atom is replaced by another functional group.

    Reduction: Products where the nitro group is converted to an amine group.

Scientific Research Applications

Organic Synthesis

N-(3-Iodophenyl)-3-nitrobenzamide serves as a versatile building block in organic synthesis. Its unique structure allows for:

  • Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki and Sonogashira couplings to form more complex aromatic compounds. This property is crucial for developing new materials and pharmaceuticals .
  • Substitution Reactions: The iodine atom can be replaced by other nucleophiles, making it useful for synthesizing various derivatives .

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications:

  • Anticancer Activity: Research indicates that derivatives of N-(iodophenyl)nitrobenzamides may exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, similar compounds are known to inhibit poly(ADP-ribose) polymerase (PARP), which is pivotal in cancer treatment strategies .
  • Biological Targeting: The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, enhancing the efficacy of drugs derived from this compound .

Materials Science

In materials science, this compound is utilized for:

  • Polymer Synthesis: Its structural characteristics allow it to be incorporated into polymers that possess specific electronic or optical properties, making it valuable for developing advanced materials .
  • Supramolecular Chemistry: The compound's ability to form hydrogen bonds and π-π stacking interactions contributes to its use in supramolecular assemblies, which are essential for creating novel materials with tailored functionalities .

Case Study 1: Anticancer Properties

A study investigated the effects of N-(iodophenyl)nitrobenzamide derivatives on breast cancer cells. The results demonstrated that these compounds could inhibit cell growth significantly by targeting PARP enzymes, suggesting their potential as therapeutic agents in cancer treatment .

Case Study 2: Supramolecular Structures

Research published in IUCr highlighted how different isomers of N-(iodophenyl)nitrobenzamides form distinct three-dimensional frameworks due to their unique hydrogen bonding patterns. This study illustrated the importance of molecular structure in determining the physical properties of materials derived from these compounds .

Mechanism of Action

The mechanism of action of N-(3-iodophenyl)-3-nitrobenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the iodine atom can facilitate interactions with specific proteins or nucleic acids .

Comparison with Similar Compounds

Table 1: Comparison of Structural Features in N-(iodophenyl)nitrobenzamides

Compound Iodo Position Nitro Position Hydrogen Bonds Halogen Interactions Other Interactions
II 2-iodophenyl 3-nitro 1 N-H···O, 1 C-H···O Two-centre I···carbonyl
III 2-iodophenyl 4-nitro 1 N-H···O, 2 C-H···O None
IV 3-iodophenyl 2-nitro 2 N-H···O, 4 C-H···O Two-centre I···nitro π-π stacking
V 3-iodophenyl 3-nitro 1 N-H···O, 3 C-H···O Two-centre I···nitro π-π stacking
VI 3-iodophenyl 4-nitro 1 N-H···O, 2 C-H···O Two-centre I···nitro Dipolar carbonyl···carbonyl , π-π stacking
IX 4-iodophenyl 4-nitro 2 N-H···O, 4 C-H···O Three-centre I···nitro

Key Observations:

Impact of Nitro Group Position :

  • Compound V (3-nitro) : Exhibits a simpler hydrogen-bonding network (1 N-H···O, 3 C-H···O) but stabilizes its framework through a combination of I···nitro and π-π interactions.
  • Compound VI (4-nitro) : The para-nitro group introduces a dipolar carbonyl···carbonyl interaction , absent in V, enhancing framework stability despite fewer hydrogen bonds .

Role of Iodo Position :

  • 2-iodophenyl derivatives (II, III) : Compound II forms a rare I···carbonyl interaction, while III lacks significant halogen bonding. This contrast underscores the sensitivity of halogen bonding to nitro positioning.
  • 3-iodophenyl derivatives (IV–VI) : All exhibit I···nitro interactions, but IV (2-nitro) has the most extensive hydrogen-bond network (6 total), suggesting ortho-nitro substitution promotes stronger intermolecular cohesion .

Unique Features :

  • Compound IX (4-iodophenyl, 4-nitro) : Forms a three-centre I···nitro interaction , a rare motif that increases structural complexity compared to two-centre interactions in V and VI .

Comparison with Non-Iodinated Analogues

While iodinated derivatives leverage halogen bonding, non-iodinated analogues rely on alternative interactions:

  • N-(3-methylphenyl)-3-nitrobenzamide (): The methyl group participates in weaker C-H···O bonds but lacks the directional halogen interactions seen in V, likely resulting in less predictable crystal packing.

Implications for Material Design

For instance:

  • Compound V ’s balanced combination of hydrogen and halogen bonds makes it suitable for designing porous frameworks.
  • Compound VI ’s dipolar carbonyl interactions could enhance thermal stability in polymeric materials.
  • Compound IX’s three-centre halogen bonding offers a novel motif for constructing intricate supramolecular assemblies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-iodophenyl)-3-nitrobenzamide, and what analytical methods confirm its purity?

  • Synthesis : The compound is typically synthesized via amidation between 3-iodoaniline and 3-nitrobenzoyl chloride. A coupling agent like EDCI and a base (e.g., triethylamine) are used to facilitate the reaction in anhydrous solvents such as dichloromethane .
  • Characterization : Purity is confirmed using 1H^1H-NMR and 13C^{13}C-NMR to verify proton and carbon environments, mass spectrometry (MS) for molecular weight confirmation, and HPLC to assess chemical homogeneity (>95% purity) .

Q. What biological activities have been reported for this compound, and how are these assays designed?

  • Biological Activities : Similar nitrobenzamide derivatives exhibit enzyme inhibition (e.g., kinases) due to nitro group bioreduction, generating reactive intermediates that disrupt cellular targets .
  • Assay Design : Enzymatic assays (e.g., kinase inhibition) use recombinant enzymes, ATP analogs, and fluorescence-based detection. Cell-based assays measure cytotoxicity (via MTT or resazurin) and apoptosis markers (e.g., caspase-3 activation) .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound under varying reaction conditions?

  • Optimization Strategies :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactant solubility but may require post-reaction purification.
  • Catalysts : Use HOBt (hydroxybenzotriazole) to reduce side reactions during amidation .
  • Reaction Scaling : Continuous flow reactors improve yield consistency and scalability compared to batch methods .
    • Data Analysis : Monitor reaction progress via TLC or in-line FTIR to optimize time and temperature (typically 0–25°C for 12–24 hours) .

Q. What strategies address solubility challenges of this compound in biological assays?

  • Approaches :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility without cytotoxicity .
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate) to the benzamide scaffold while retaining bioactivity .
    • Validation : Measure solubility via dynamic light scattering (DLS) and confirm stability using LC-MS over 24 hours .

Q. How do structural modifications influence the bioactivity of this compound analogs?

  • Structure-Activity Relationship (SAR) :

  • Iodo Substitution : The 3-iodo group enhances halogen bonding with target proteins, improving binding affinity compared to chloro or bromo analogs .
  • Nitro Position : Meta-nitro groups (as in 3-nitrobenzamide) show higher redox activity than para-substituted analogs, influencing prodrug activation in hypoxic environments .
    • Testing : Compare IC50_{50} values in enzyme inhibition assays and molecular docking simulations to validate interactions .

Q. What computational methods predict the reactivity and binding modes of this compound?

  • Methods :

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets, focusing on halogen-bonding with iodine .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–I⋯O contacts) in crystal structures to rationalize packing and stability .
  • DFT Calculations : Calculate electrostatic potential maps to predict sites for electrophilic/nucleophilic attack during synthesis .

Data Contradictions and Resolution

  • Yield Variability : Discrepancies in reported yields (e.g., 60–85%) may arise from solvent purity or amine nucleophilicity. Standardize starting materials (e.g., 3-iodoaniline purity >98%) and pre-dry solvents .
  • Bioactivity Differences : Contrasting enzyme inhibition results may stem from assay conditions (e.g., ATP concentration). Validate findings using orthogonal assays (e.g., SPR for binding kinetics) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-iodophenyl)-3-nitrobenzamide
Reactant of Route 2
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N-(3-iodophenyl)-3-nitrobenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.